amine](/img/structure/B13263889.png)
[1-(4-Iodophenyl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)ethylamine: is an organic compound with the molecular formula C11H16IN It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethyl group and a propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of iodobenzene as a starting material, which undergoes a series of reactions including alkylation and amination to yield the desired compound .
Industrial Production Methods: Industrial production of 1-(4-Iodophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The process would typically include steps such as reaction optimization , purification , and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Iodophenyl)ethylamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding or .
Reduction: The compound can be reduced to form or depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Iodophenyl)ethylamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, 1-(4-Iodophenyl)ethylamine is explored for its potential therapeutic applications. It may serve as a precursor for the development of pharmaceutical agents targeting specific diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)ethylamine
- 1-(4-Chlorophenyl)ethylamine
- 1-(4-Fluorophenyl)ethylamine
Comparison: Compared to its analogs, 1-(4-Iodophenyl)ethylamine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H16IN |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
N-[1-(4-iodophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16IN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
SUKCCAMJYRTOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]octane-2-thiol](/img/structure/B13263807.png)
![1-[(3-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13263813.png)
![7,7-Difluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13263817.png)
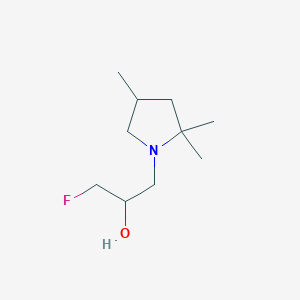
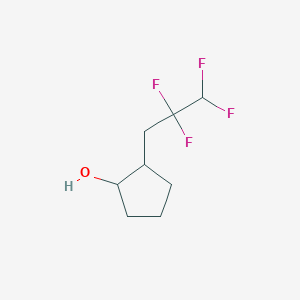
![(2-Methylpentan-3-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13263861.png)
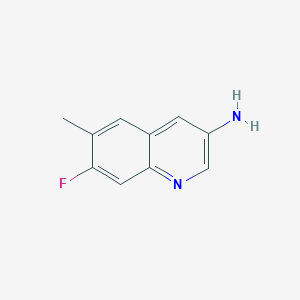
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid](/img/structure/B13263866.png)
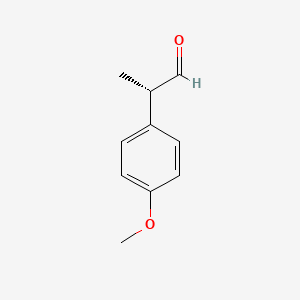
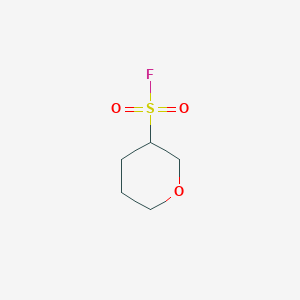
![3-[4-(Methylsulfanyl)phenyl]butan-2-ol](/img/structure/B13263894.png)
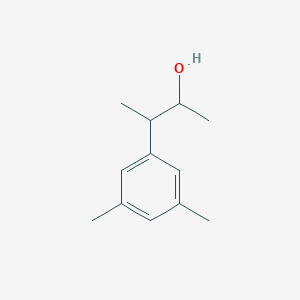
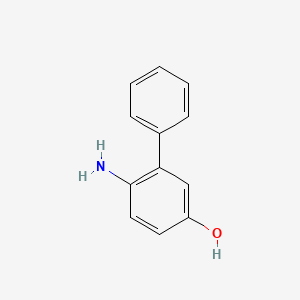
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13263908.png)
